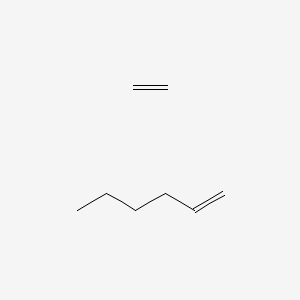

Ethene;hex-1-ene

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

25213-02-9 |

|---|---|

Fórmula molecular |

C8H16 |

Peso molecular |

112.21 g/mol |

Nombre IUPAC |

ethene;hex-1-ene |

InChI |

InChI=1S/C6H12.C2H4/c1-3-5-6-4-2;1-2/h3H,1,4-6H2,2H3;1-2H2 |

Clave InChI |

ALSOCDGAZNNNME-UHFFFAOYSA-N |

SMILES |

CCCCC=C.C=C |

SMILES canónico |

CCCCC=C.C=C |

Otros números CAS |

25213-02-9 |

Origen del producto |

United States |

Historical Development and Evolution of Catalytic Systems for Ethylene Hexene Copolymerization

Early Ziegler-Natta Catalysts for Olefin Polymerization

The era of catalytic olefin polymerization began in the 1950s with the groundbreaking discoveries of Karl Ziegler and Giulio Natta, for which they were awarded the Nobel Prize in Chemistry in 1963. researchgate.netnih.govwikipedia.org Ziegler's work with combinations of transition metal compounds, such as titanium tetrachloride (TiCl4), and organoaluminum compounds, like diethylaluminium chloride, led to the first successful polymerization of ethylene (B1197577) at low pressures and temperatures. researchgate.netnih.gov Natta expanded on this by using similar systems to produce stereoregular polymers. wikipedia.org

These early Ziegler-Natta (Z-N) catalysts were typically heterogeneous, often based on titanium compounds supported on materials like magnesium chloride (MgCl2). wikipedia.orgcambridge.org They proved effective in copolymerizing ethylene with α-olefins, including 1-hexene (B165129). researchgate.netresearchgate.net However, a significant characteristic of these first-generation catalysts was their multi-site nature. researchgate.net This meant that the catalyst particles possessed various types of active centers, each exhibiting different reactivities towards the monomers and producing polymer chains with varying comonomer incorporation, molecular weight, and stereoregularity. researchgate.netresearchgate.net This resulted in copolymers with broad molecular weight distributions and non-uniform comonomer distribution, limiting the ability to precisely tailor polymer properties. rsc.org

Subsequent research focused on improving the activity and control of these catalysts. The development of second-generation Z-N catalysts in the early 1970s, which incorporated magnesium compounds, significantly increased catalyst activity. nih.gov Further modifications, such as the use of internal and external electron donors, were explored to influence the catalyst's performance in ethylene/1-hexene copolymerization. researchgate.net For instance, studies on modified Z-N catalysts showed that the choice of internal donors like aromatic esters or 1,3-diether compounds could impact catalytic activity and the degree of 1-hexene incorporation. researchgate.net

A detailed kinetic analysis of ethylene/1-hexene copolymerization with a supported Ti-based Ziegler-Natta catalyst revealed the presence of multiple types of polymerization centers that differ in stability, the molecular weight of the polymers they produce, and their response to α-olefins. researchgate.net

Emergence of Metallocene Catalysts and Single-Site Polymerization

A paradigm shift in olefin polymerization occurred with the advent of metallocene catalysts. nih.gov While discovered in the 1950s, their potential was fully realized in the 1970s and 1980s with the use of methylaluminoxane (B55162) (MAO) as a cocatalyst. nih.govutwente.nl Metallocenes are organometallic compounds typically consisting of a transition metal (like zirconium or titanium) sandwiched between two cyclopentadienyl (B1206354) ligands. wikipedia.org

The key advantage of metallocene catalysts is their single-site nature. nih.govmatec-conferences.org Unlike the multiple active sites of traditional Z-N catalysts, metallocenes possess well-defined, uniform active centers. This uniformity translates into the production of polymers with narrow molecular weight distributions and a homogeneous incorporation of comonomers like 1-hexene. rsc.orgnih.gov This level of control opened up possibilities for creating polymers with highly specific microstructures and properties. nih.govscispace.com

The copolymerization of ethylene and 1-hexene using metallocene catalysts, such as those based on zirconocenes like Cp2ZrCl2 activated with MAO, has been extensively studied. rsc.orgscispace.comresearchgate.net These systems have demonstrated high activity and excellent comonomer incorporation ability. matec-conferences.orgmdpi.com Research has shown that the structure of the metallocene ligand can be systematically modified to fine-tune the catalyst's performance, influencing factors like catalytic activity, comonomer incorporation rate, and the molecular weight of the resulting copolymer. researchgate.netacs.org

For example, studies using different supported metallocene catalysts have shown that the nature of the support material (e.g., silica (B1680970), silica-alumina, MCM-41) can significantly influence comonomer incorporation and the chemical composition distribution of the ethylene/1-hexene copolymer, suggesting the creation of different types of active sites during the supporting process. researchgate.net Furthermore, density functional theory (DFT) studies have provided mechanistic insights into how the structure of metallocene catalysts influences their regio- and stereoselective behavior during 1-hexene polymerization. acs.org

The table below presents data from a study on ethylene/1-hexene copolymerization using a porous organic polymer (POP)-supported metallocene catalyst, (n-BuCp)2ZrCl2/MAO.

| Catalyst Support | Polymerization Activity (kg PE/molZr·h·bar) | 1-Hexene Content (mol%) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| POP-1 | 8,547 | 3.2 | 1.5 x 10^5 | 2.3 |

| POP-2 | 10,583 | 3.5 | 1.1 x 10^5 | 2.1 |

| Silica | Not specified | Not specified | 9.7 x 10^4 | Not specified |

| Data derived from a study on POPs-supported metallocene catalysts for ethylene/1-hexene copolymerization. mdpi.com |

Development of Post-Metallocene and Advanced Catalytic Systems

Building on the principles of single-site catalysis, the field has continued to evolve with the development of "post-metallocene" catalysts. scispace.com This broad category includes a diverse range of non-metallocene, single-site catalysts that often feature multidentate ligands based on elements like oxygen and nitrogen. wikipedia.org A key advantage of many post-metallocene catalysts is their relative ease of synthesis and lower cost compared to some complex metallocene systems. scispace.com

These advanced catalysts offer even greater control over polymer architecture. scispace.com Research into post-metallocene systems for ethylene/1-hexene copolymerization has yielded catalysts with very high activity and the ability to incorporate high levels of comonomer, even at elevated temperatures. d-nb.info For example, titanium complexes with saligenin-type ligands have been shown to be effective post-metallocene catalysts for the copolymerization of ethylene with 1-hexene, 1-octene, and 1-decene. scispace.comresearchgate.net

Furthermore, advanced catalytic systems are being designed to produce copolymers with unique properties. For instance, single-site chromium catalysts with donor-functionalized cyclopentadienyl ligands have been modified to improve their ability to incorporate 1-hexene, leading to the synthesis of polyethylene (B3416737) with up to 27% 1-hexene content by weight and very high molecular weights. acs.org Half-metallocene catalysts, including constrained geometry catalysts (CGCs), have also shown excellent performance in ethylene/1-hexene copolymerization, exhibiting high activities and good comonomer incorporation. rsc.orgrsc.org

The table below shows the results of ethylene/1-hexene copolymerization using a Ti-complex with a saligenin-type ligand and different co-catalysts.

| Co-catalyst System | Polymerization Activity (kg copolymer/mol Ti·h) | 1-Hexene in Copolymer (mol%) | Molecular Weight (Mw) ( g/mol ) |

| I - MAO | 120 | 2.8 | 1.8 x 10^5 |

| I - AlEt2Cl - MgBu2 | 1150 | 7.9 | 2.5 x 10^5 |

| Data from a study on a new post-metallocene catalyst for alkene polymerization. researchgate.net |

The continuous development of these catalytic systems, from the early Ziegler-Natta formulations to the highly sophisticated post-metallocene catalysts, has been instrumental in advancing the field of polyolefin science and technology, enabling the production of a vast array of ethene;hex-1-ene copolymers with precisely controlled properties for diverse applications.

Advanced Catalytic Systems for Ethylene Hexene Copolymerization: Design and Performance

Supported Ziegler-Natta Catalyst Architectures

Ziegler-Natta (Z-N) catalysts, the traditional workhorses of olefin polymerization, continue to be a subject of intense research and development for ethene and hex-1-ene copolymerization. libretexts.org These heterogeneous catalysts, typically comprising a titanium compound on a magnesium chloride support, are known for their multi-site nature, which can lead to a broad distribution of molecular weights and comonomer incorporation in the resulting polymer. researchgate.net

Recent advancements in Z-N catalyst architecture focus on modifying the support and the active species to enhance catalytic activity and, crucially, to improve the incorporation of α-olefins like hex-1-ene. One approach involves the modification of MgCl₂-supported catalysts with compounds such as aluminum chloride (AlCl₃). For instance, a TiCl₄/AlCl₃/MgCl₂ catalyst demonstrated slightly higher efficiency and increased hex-1-ene incorporation compared to its counterpart without AlCl₃. ije.ir The choice of cocatalyst also plays a significant role; using triisobutylaluminum (B85569) (TIBA) instead of triethylaluminum (B1256330) (TEA) has been shown to markedly increase comonomer incorporation. researchgate.net

Another strategy involves the introduction of internal donors, such as siloxane compounds, into the catalyst formulation. researchgate.net By reacting siloxanes with internal donors like aromatic esters or 1,3-diether compounds before the addition of titanium tetrachloride (TiCl₄), researchers have been able to optimize catalyst performance. researchgate.net For example, a system using tetraethyl orthosilicate (B98303) and 2,2-dimethoxypropane (B42991) as internal donors achieved an activity of 926.74 g copolymer per gram of catalyst per hour, producing a copolymer with a high degree of branching. researchgate.net

Furthermore, the use of bi-supported catalysts, such as those incorporating both MgCl₂ and mesoporous silica (B1680970) like MCM-41, has shown promise. mdpi.com These bi-supported catalysts can exhibit higher activity and a stronger comonomer activation effect compared to traditional TiCl₄/MgCl₂ catalysts, especially at higher ethene pressures. mdpi.comresearchgate.net This is attributed to the space confinement effect of the mesopores on the MgCl₂ crystallites, which alters the active center distribution. mdpi.com

| Catalyst System | Cocatalyst/Modifier | Activity | 1-Hexene (B165129) Incorporation/Branching | Reference |

|---|---|---|---|---|

| TiCl₄/MgCl₂ | Al(i-Bu)₃ | - | Increased vs. AlEt₃ | researchgate.net |

| TiCl₄/AlCl₃/MgCl₂ | - | Slightly higher efficiency vs. no AlCl₃ | Higher than no AlCl₃ | ije.ir |

| Modified Z-N with tetraethyl orthosilicate and 2,2-dimethoxypropane | - | 926.74 g copolymer g⁻¹ Cat·h | 40 branches/1000C, 5.99% content | researchgate.net |

| TiCl₄/MgCl₂/MCM-41 | - | Higher than TiCl₄/MgCl₂ at 4 bar | Stronger comonomer activation effect | mdpi.com |

Metallocene Catalyst Systems: Ligand Design and Activity

Metallocene catalysts represent a significant leap forward in olefin polymerization, offering single-site characteristics that lead to polymers with narrow molecular weight distributions and uniform comonomer incorporation. google.com The ability to rationally design the ligand framework around the metal center (typically titanium, zirconium, or hafnium) allows for precise control over the polymerization process and the final polymer properties. hhu.de

Constrained Geometry Catalysts (CGCs), a class of half-sandwich complexes, are particularly effective for ethene/α-olefin copolymerization. d-nb.info These catalysts, such as those based on permethylindenyl titanium complexes, exhibit high polymerization activities and excellent comonomer incorporation. rsc.org For example, the [Me₂SB(tBuN,I*)TiCl₂] complex supported on solid polymethylaluminoxane (sMAO) can achieve activities up to 4900 kg of polyethylene (B3416737) per mole of titanium per hour per bar. rsc.org A key advantage of CGCs is their ability to produce high molecular weight polymers at high temperatures. d-nb.info The ligand structure, including the nature of the bridging unit and substituents on the cyclopentadienyl (B1206354) and amido groups, significantly influences catalyst activity and comonomer incorporation. d-nb.info For instance, the CGCTi(CH₂Ph)₂/MAO system is highly active at 60 °C and can incorporate large quantities of hex-1-ene (up to 69.9%). acs.org

Both unbridged and bridged zirconocene (B1252598) systems have been extensively studied for ethene;hex-1-ene copolymerization. The structure of the indenyl or cyclopentadienyl ligands plays a crucial role. In unbridged systems, substituting the indenyl ligand at the 2-position can dramatically enhance hex-1-ene incorporation. acs.org For example, unbridged bis(2-phenylindenyl)zirconium dichloride shows much higher selectivity for hex-1-ene than the unsubstituted bis(indenyl)zirconium dichloride. acs.org

Bridged (ansa-) zirconocenes offer greater rigidity, which influences stereoselectivity and copolymerization behavior. The nature of the bridge itself is a key design element. Ansa-metallocenes like rac-ethylenebis(indenyl)zirconium dichloride (EBIZrCl₂) are effective catalysts, though some unbridged systems with specific substituents can outperform them in terms of comonomer incorporation. acs.org The copolymerization behavior is also temperature-dependent. For instance, (2-PhInd)₂ZrCl₂/MAO shows high activity and random comonomer distribution at 0 °C, but at 50 °C, the activity drops sharply with increasing hex-1-ene concentration, and the copolymer exhibits a more blocky structure. scispace.com

Hafnocene catalysts, the hafnium analogues of zirconocenes, offer distinct advantages, most notably the ability to produce copolymers with significantly higher molecular weights under similar polymerization conditions. koreascience.kr A study comparing various metallocenes found that a diamide (B1670390) hafnocene catalyst produced a copolymer with an average-viscosity molecular weight of 398,800 g/mol , whereas a comparable zirconocene produced a polymer with only 15,600 g/mol . koreascience.kr Hafnocenes can also exhibit high levels of hex-1-ene incorporation. koreascience.kr However, their behavior can be complex. For example, using bis(n-propylcyclopentadienyl)hafnium dichloride activated with a borate (B1201080) and tri-n-octylaluminum (TOA) can lead to multiple active sites, resulting in a bimodal chemical composition distribution in the copolymer. acs.orgacs.org This suggests that the scavenger (TOA) can react with the catalyst or activator to generate new active species with different comonomer incorporation propensities. acs.org

| Catalyst Type | Specific Catalyst/System | Key Performance Characteristic | Reference |

|---|---|---|---|

| Constrained Geometry | sMAO-Me₂SB(iPrN,I*)TiCl₂ | 1-hexene incorporation up to 14.2 mol% | rsc.org |

| Constrained Geometry | CGCTi(CH₂Ph)₂/MAO | High activity at 60°C, 69.9% 1-hexene incorporation | acs.org |

| Unbridged Zirconocene | bis(2-phenylindenyl)zirconium dichloride | Higher 1-hexene incorporation than bridged EBIZrCl₂ | acs.org |

| Hafnocene | diamide hafnocene | Higher 1-hexene incorporation than zirconocene counterparts | koreascience.kr |

| Hafnocene | bis(n-propylcyclopentadienyl)hafnium dichloride/Borate/TOA | Produces bimodal chemical composition distribution | acs.org |

Unbridged and Bridged Zirconocene Systems

Post-Metallocene Catalysts: Structure-Activity Relationships

The quest for new catalytic systems with unique performance characteristics has led to the development of "post-metallocene" catalysts. d-nb.info This broad category includes a diverse range of non-metallocene, single-site catalysts, often featuring multidentate ligands. semanticscholar.org A key focus of research in this area is establishing clear structure-activity relationships to guide the design of catalysts with desired properties. semanticscholar.org

Catalysts based on pyridylamido hafnium complexes, for example, have demonstrated a high ability to incorporate 1-olefins at elevated temperatures. semanticscholar.org Titanium complexes with bidentate saligenin-type ligands have also been shown to be effective. scispace.com When activated with a combination of AlEt₂Cl and MgBu₂, this type of catalyst shows a much greater ability to copolymerize ethene with α-olefins compared to when it is activated with MAO. scispace.com

Another class of post-metallocene catalysts involves titanium complexes with N,N-dialkylcarbamato ligands. researchgate.net These easy-to-synthesize complexes, when activated with organoaluminum cocatalysts, produce random ethene;hex-1-ene copolymers with broad molecular weight distributions and high comonomer incorporation. researchgate.net The choice of solvent and cocatalyst significantly impacts performance, with AlMe₃-depleted methylaluminoxane (B55162) and chlorobenzene (B131634) proving to be a highly active combination. researchgate.net The structure of the ligand has a profound effect on catalyst activity and the ability to incorporate comonomers. semanticscholar.org

Multi-Component and Hybrid Catalyst Approaches

To further tailor polymer properties, researchers are exploring multi-component and hybrid catalyst systems. This approach often involves using two or more different catalysts in a single reactor to produce polymers with unique microstructures, such as a broad or bimodal molecular weight distribution. scispace.comgoogle.com

One strategy is to use a dual-metallocene system. scispace.com By understanding the polymerization kinetics of each individual catalyst, it is possible to predict and control the microstructure of the final polymer when the catalysts are used in a binary mixture. scispace.com Another approach is the development of hybrid supported metallocene catalysts. These systems can comprise two different metallocene compounds on a single support, designed to control the incorporation of comonomer in specific molecular weight fractions. google.com For example, a hybrid catalyst with one metallocene that promotes low comonomer incorporation in the low molecular weight region and a second that promotes high incorporation in the high molecular weight region can produce a polymer with a broad, bimodal molecular weight distribution in a single reactor. google.com

Hybrid systems that combine features of Z-N and metallocene catalysts are also being investigated. For instance, imido-modified SiO₂-supported Ti/Mg Ziegler-Natta catalysts have been developed. indexcopernicus.com While these catalysts may show lower activity compared to their unmodified counterparts, they exhibit more stable activity profiles and excellent hydrogen response, which is valuable for industrial applications. indexcopernicus.com Similarly, mixing different types of activators, such as triethylaluminum (TEA), diethyl aluminum chloride (DEAC), and tri-n-hexyl aluminum (TnHA), with a supported Z-N catalyst can strongly influence the resulting copolymer's structure and crystallinity. nih.gov

Role of Activators and Cocatalysts in Catalytic Performance

In Ziegler-Natta systems, alkylaluminum compounds are commonly employed as cocatalysts. The nature of the alkyl group and the presence of halides in the cocatalyst can dramatically alter the catalytic behavior. Studies have shown that for a MgCl₂/SiO₂-supported Ziegler-Natta catalyst, the type of alkylaluminum activator—such as triethylaluminum (TEA), tri-n-hexylaluminum (TnHA), and diethylaluminum chloride (DEAC)—has a profound impact. In ethylene (B1197577) homopolymerization, TnHA, with its larger alkyl group, has been observed to yield the highest activity. mdpi.comnih.gov However, for ethylene/1-hexene copolymerization, the activity is enhanced when mixtures of these activators are used. mdpi.comnih.gov A combination of TEA, DEAC, and TnHA has been shown to provide the highest copolymerization activity, followed by mixtures of TEA+TnHA and TEA+DEAC. mdpi.comnih.govresearchgate.net The use of mixed activators not only boosts activity but also influences the copolymer's properties, leading to an increased molecular weight distribution. mdpi.comnih.gov Furthermore, the presence of TnHA in a mixed activator system has been linked to a decrease in the crystallinity of the resulting copolymer. mdpi.comnih.gov

The choice of cocatalyst also affects the incorporation of the 1-hexene comonomer. When using a TiCl₄/diester/MgCl₂ type Ziegler-Natta catalyst, replacing triethylaluminum (TEA) with triisobutylaluminum (TIBA) can broaden the chemical composition distribution of the copolymer. researchgate.net This is attributed to an increase in the 1-hexene content in the fraction of the copolymer that is soluble in boiling n-heptane. researchgate.net

For metallocene and post-metallocene catalysts, methylaluminoxane (MAO) is a widely used activator. However, borate-based activators, often used in conjunction with a trialkylaluminum scavenger like tri-n-octylaluminum (TOA), have emerged as effective alternatives. mdpi.com The choice between MAO and borate activators can lead to significant differences in catalytic performance. For instance, with certain Cₛ-symmetric zirconium complexes, activation with modified methylaluminoxane (MMAO) resulted in approximately 10 mol% higher 1-hexene incorporation compared to borate activators. mdpi.com The solvent can also play a critical role; an ethyl-indenyl zirconium catalyst activated with a borate in methylcyclohexane (B89554) (MCH) showed higher catalytic activity and better 1-hexene incorporation than when the reaction was conducted in toluene. nih.govacs.org This is attributed to a weaker interaction between the cationic species and the borate anion in the absence of coordinating toluene. nih.govacs.org

Recent research has also explored novel, well-defined activators to overcome some of the limitations of traditional cocatalysts. One such development is a hydrocarbon-soluble, dinuclear aluminum salt, {[iBu₂(DMA)Al]₂(μ-H)}⁺[B(C₆F₅)₄]⁻ (s-AlHAl), which can function as a single-component activator. vot.pl In high-temperature ethylene/1-hexene copolymerization with an ansa-zirconocene precatalyst, this s-AlHAl activator achieved productivities comparable to conventional systems but at much lower aluminum-to-zirconium ratios. vot.pl

| Catalyst System | Activator/Cocatalyst | Activity Order in Copolymerization | Key Observation |

|---|---|---|---|

| MgCl₂/SiO₂-supported Ziegler-Natta | TEA, DEAC, TnHA, and mixtures | TEA+DEAC+TnHA > TEA+TnHA > TEA+DEAC > TnHA+DEAC > TEA > TnHA > DEAC mdpi.comresearchgate.net | Mixed activators significantly enhance catalytic activity compared to single components. mdpi.comnih.gov |

| TiCl₄/diester/MgCl₂ Ziegler-Natta | TEA, TIBA, and mixtures | Activity decreases with increasing TIBA content in the cocatalyst mixture. researchgate.net | TIBA broadens the chemical composition distribution. researchgate.net |

| Cₛ-symmetric Zirconocene | MMAO vs. Borates | MMAO shows higher activity for 1-hexene incorporation. mdpi.com | MMAO-activated systems can incorporate ~10 mol% more 1-hexene. mdpi.com |

| Half-Titanocene | MAO vs. Borates in different solvents | Borate in MCH > MAO in Toluene | Non-coordinating solvents like MCH enhance activity and comonomer incorporation with borate activators. nih.govacs.org |

| ansa-Zirconocene | s-AlHAl | Comparable to conventional RIBS/TIBAL | Achieves high productivity at significantly lower [Al]/[Zr] ratios. vot.pl |

Catalyst Synthesis Methodologies and Characterization in Ethylene-Hexene Systems

The synthesis methodology of a catalyst is fundamental to its ultimate performance in ethylene-hexene copolymerization. The choice of support, the method of immobilizing the active species, and the presence of internal or external donors all contribute to the catalyst's activity, stability, and its ability to control the polymer's microstructure.

For Ziegler-Natta catalysts, magnesium chloride (MgCl₂) is a common support material that enhances catalytic activity. researchgate.net One synthesis approach involves treating TiCl₃(OAr) (where Ar is an aryloxy group) with MgCl₂. researchgate.net Another method is the use of bi-supported catalysts, such as TiCl₄/MgCl₂/MCM-41, where TiCl₄ is adsorbed onto MgCl₂ crystallites that are themselves anchored within the mesopores of MCM-41 silica. mdpi.com This bi-supported structure can alter the active center distribution, leading to a reduction in the low molecular weight, high 1-hexene content fraction of the copolymer compared to a standard TiCl₄/MgCl₂ catalyst. mdpi.com The synthesis can also involve internal donors, such as siloxane compounds treated with aromatic esters or 1,3-diethers, which are then reacted with TiCl₄ to form the final catalyst. researchgate.net The selection of these internal donors plays a significant role in the catalyst's performance. researchgate.net

Metallocene catalysts are often supported on materials like silica, porous organic polymers (POPs), or titania to make them suitable for slurry or gas-phase polymerization processes. mdpi.comgoogle.commdpi.com A common method for preparing silica-supported metallocene catalysts involves first dehydroxylating the silica, followed by treatment with MAO to tether it to the support. The metallocene complex, such as (ⁿBuCp)₂ZrCl₂, is then reacted with the MAO-treated silica. google.com An alternative support is solid polymethylaluminoxane (sMAO), which can act as both a support and an activator for the metallocene. matec-conferences.org The synthesis involves the controlled hydrolysis of trimethylaluminum (B3029685) (TMA) followed by pyrolysis to create the solid sMAO, onto which the metallocene is then immobilized. matec-conferences.org

The characterization of these catalytic systems and the resulting copolymers is essential to understand the structure-property relationships. A variety of analytical techniques are employed. Gel Permeation Chromatography (GPC) is used to determine the molecular weight (Mw) and molecular weight distribution (MWD or PDI) of the copolymers. researchgate.netmdpi.comDifferential Scanning Calorimetry (DSC) provides information on the thermal properties, such as the melting temperature (Tm) and crystallinity. mdpi.com The chemical composition and microstructure, including the 1-hexene content and its distribution along the polymer chain, are determined using Fourier Transform Infrared Spectroscopy (FTIR) and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) . researchgate.netresearchgate.net For supported catalysts, techniques like Scanning Electron Microscopy (SEM) are used to study the morphology of the catalyst particles and the resulting polymer, while Brunauer–Emmett–Teller (BET) analysis provides data on the surface area and porosity of the support material. mdpi.commdpi.comX-ray Diffraction (XRD) is used to characterize the crystalline structure of the support and catalyst. mdpi.com

| Catalyst Type | Synthesis Highlights | Key Characterization Techniques | Typical Findings |

|---|---|---|---|

| Supported Ziegler-Natta (e.g., TiCl₄/MgCl₂/MCM-41) | Anchoring MgCl₂ crystallites in mesoporous silica (MCM-41) followed by TiCl₄ adsorption. mdpi.com | XRD, BET, Elemental Analysis, GPC, DSC mdpi.com | Bi-supported catalysts show higher activity and a more uniform active center distribution compared to single-support catalysts. mdpi.com |

| Supported Metallocene (e.g., (ⁿBuCp)₂ZrCl₂/MAO/Silica) | Dehydroxylation of silica, treatment with MAO, followed by reaction with the metallocene complex. google.com | GPC, DSC, ¹³C-NMR, SEM mdpi.com | Produces copolymers with narrow molecular weight distribution (PDI ~2) and uniform comonomer distribution. google.com |

| Supported Metallocene (on POPs) | Dispersion polymerization to create porous organic polymer (POP) supports, followed by immobilization of the metallocene/MAO system. mdpi.com | Nitrogen Sorption, GPC, IR, DSC, TREF, SEM mdpi.com | Pore structure of the POP support influences active site loading, molecular weight, and copolymer morphology. mdpi.com |

| Supported Metallocene (on sMAO) | Controlled hydrolysis of TMA to form MAO, followed by pyrolysis to create solid sMAO for metallocene immobilization. matec-conferences.org | SEM, BET, Particle Size Analysis, DSC matec-conferences.org | sMAO acts as a bifunctional support and activator, yielding high catalytic activity in slurry polymerization. matec-conferences.org |

Reaction Mechanisms and Kinetics of Ethylene Hexene Copolymerization

Olefin Insertion and Chain Propagation Mechanisms

The fundamental process governing the formation of ethylene-hexene copolymers is the repeated insertion of monomer units into the metal-polymer bond of an active catalytic center. This process, known as olefin insertion or migratory insertion, is the key step in chain propagation. The most widely accepted mechanism for this reaction, particularly with metallocene and Ziegler-Natta catalysts, is the Cossee-Arlman mechanism.

The chain propagation in ethylene (B1197577)/1-hexene (B165129) copolymerization is a competitive process between the two monomers. scispace.com After the initiation step where the first monomer is inserted, the polymer chain grows through successive insertions of either ethylene or 1-hexene. scispace.com The rate of chain propagation can be influenced by the type of comonomer used. For instance, with short-chain comonomers like 1-hexene, an increase in the comonomer's chain length can lead to a decrease in polymerization activity due to increased steric hindrance at the catalytic center, which slows down the insertion of ethylene. nih.gov

Comonomer Incorporation Kinetics and Reactivity Ratios

The relative rates at which ethylene and 1-hexene are incorporated into the growing polymer chain are described by the comonomer incorporation kinetics. A crucial parameter in this context is the reactivity ratio, which is essential for predicting the copolymer composition based on the molar fractions of the monomers in the reactor. scispace.com

The reactivity ratios, denoted as rE (for ethylene) and rH (for hex-1-ene), are defined as the ratio of the rate constant for the insertion of a like monomer to the rate constant for the insertion of the other monomer. The product of these reactivity ratios (rE * rH) provides insight into the distribution of the comonomer units along the polymer chain. For example, a product close to 1 suggests a random copolymer, while a value greater than 1 indicates a blocky tendency, and a value less than 1 suggests an alternating tendency. mdpi.com

The determination of reactivity ratios often involves conducting multiple copolymerization reactions with varying monomer feed ratios and analyzing the resulting copolymer composition. scispace.com Different analytical methods, such as the Fineman-Ross and Kelen-Tüdős methods, can be employed to calculate these ratios from experimental data. mdpi.com The type of catalyst has a significant impact on reactivity ratios. For instance, studies comparing different zirconocene (B1252598) catalysts have shown that the symmetry of the complex can affect comonomer incorporation and the resulting sequence distribution. mdpi.com

| Catalyst System | rE | rH | rE * rH | Reference |

|---|---|---|---|---|

| Zr-1/MMAO | - | - | 2.6 | mdpi.com |

| Zr-2/MMAO | - | - | 0.18 | mdpi.com |

Influence of Reaction Conditions on Polymerization Kinetics

The kinetics of ethylene-hexene copolymerization are highly sensitive to the reaction conditions. Careful control of these parameters is essential for achieving the desired polymerization rate, copolymer composition, and molecular weight.

Temperature and Pressure Effects

Temperature has a profound influence on polymerization kinetics. Generally, an increase in temperature leads to an increase in the polymerization rate. However, the effect can be complex and catalyst-dependent. For instance, in some systems, raising the temperature can lead to a decrease in the molecular weight of the copolymer. scispace.com In one study using an unbridged zirconocene catalyst, high copolymerization activity was observed at 0 °C, but at 50 °C, the activity decreased sharply with increasing 1-hexene concentration. scispace.com This highlights that the optimal temperature can vary significantly depending on the specific catalyst and comonomer concentration.

Pressure, particularly the partial pressure of ethylene, also plays a critical role. Higher ethylene pressure generally leads to an increased polymerization rate. researchgate.net The solubility of ethylene in the reaction medium, which is influenced by both temperature and pressure, is a key factor affecting the concentration of the monomer at the active sites. rsc.org

Catalyst and Cocatalyst Concentrations

The concentration of the catalyst directly influences the number of active sites and, consequently, the polymerization rate. Similarly, the concentration and type of cocatalyst, typically an alkylaluminum compound like methylaluminoxane (B55162) (MAO) or triethylaluminum (B1256330) (TEA), are crucial. zju.edu.cntandfonline.com The cocatalyst activates the precatalyst to form the active species. The ratio of cocatalyst to catalyst (e.g., Al/Zr or Al/Ti ratio) can affect both the activity of the catalyst system and the microstructure of the resulting copolymer. researchgate.netzju.edu.cn Studies have shown that different alkylaluminum cocatalysts, such as TEA and triisobutylaluminum (B85569) (TIBA), can lead to different 1-hexene incorporation rates and polymerization activities. zju.edu.cntandfonline.com For instance, TIBA has been observed to result in higher 1-hexene incorporation but lower polymerization activity compared to TEA. zju.edu.cn

| Cocatalyst | Polymerization Activity | 1-Hexene Incorporation | Reference |

|---|---|---|---|

| TEA | Higher | Lower | zju.edu.cn |

| TIBA | Lower | Higher | zju.edu.cn |

Active Site Multiplicity and Heterogeneity

In many commercially relevant catalyst systems, particularly heterogeneous Ziegler-Natta catalysts, there is a distribution of different types of active sites on the catalyst support. mdpi.comulisboa.pt This active site multiplicity, or heterogeneity, means that different sites may exhibit varying reactivities towards ethylene and 1-hexene, leading to the production of polymer chains with different compositions and molecular weights. mdpi.comacs.org

The heterogeneity of active sites can result in a broad molecular weight distribution (MWD) and chemical composition distribution (CCD) in the final polymer. zju.edu.cnmdpi.com Techniques such as gel permeation chromatography (GPC) and crystallization analysis fractionation (Crystaf) are used to characterize this heterogeneity. acs.orgresearchgate.net The deconvolution of MWD curves into Flory components is a method used to estimate the number of active site types. ulisboa.pt Research has shown that with supported Ziegler-Natta catalysts, some active sites may produce polymers with low molecular weight while others produce high molecular weight polymers. mdpi.com Furthermore, the reactivity of these different sites in chain transfer reactions can also vary. mdpi.com For instance, in some cases, the chain transfer reaction with an α-olefin proceeds with higher reactivity on the active sites that produce high molecular weight polymers. mdpi.com

Even with single-site catalysts like metallocenes, which are known for producing polymers with narrow MWDs, the supporting process can create different types of active sites, leading to some degree of heterogeneity. researchgate.net The nature of the support material itself can influence comonomer incorporation and the distribution of active sites. researchgate.net

Chain Transfer and Termination Pathways

In the copolymerization of ethylene and hex-1-ene, chain transfer and termination reactions are critical events that dictate the molecular weight and the microstructure of the final polymer. These pathways represent the cessation of growth for an individual polymer chain, which can occur through several distinct mechanisms. The primary chain transfer reactions involve transfer to a cocatalyst, a dedicated chain transfer agent like hydrogen, the monomer itself, or through spontaneous β-hydride elimination. scispace.comias.ac.in

Chain Transfer to Cocatalyst and Hydrogen: Triethylaluminum (TEA), often used as a cocatalyst, can also function as a chain transfer agent. mdpi.com Studies have shown that in ethylene and 1-hexene polymerization using supported titanium-magnesium catalysts, the chain transfer reaction with TEA is more reactive at active centers that produce low-molecular-weight polymers. mdpi.com This leads to an increase in the polydispersity of the resulting copolymers. mdpi.com

Hydrogen is a highly efficient and commonly used chain transfer agent in olefin polymerization. mdpi.comresearchgate.net Its introduction during the copolymerization of ethylene with 1-hexene leads to a significant decrease in the molecular weight of the copolymer. mdpi.com Interestingly, for multisite Ziegler-Natta catalysts, hydrogen appears to react with higher reactivity on active sites that produce high-molecular-weight polymers. mdpi.comresearchgate.net This selective action results in a considerable narrowing of the molecular weight distribution (MWD). mdpi.com

Table 1: Effect of Hydrogen on Ethylene/1-Hexene Copolymerization

| Condition | Weight Average Molecular Weight (Mw) | Polydispersity Index (Mw/Mn) | Source |

|---|---|---|---|

| Without H₂ | High | Broad | mdpi.com |

β-Hydride Elimination and Unsaturation: A predominant termination pathway, particularly in the absence of strong chain transfer agents, is β-hydride elimination. This process can occur in two main ways: β-H transfer to the metal center of the catalyst or β-H transfer to an incoming monomer molecule. ias.ac.inacs.org These reactions lead to the formation of a metal-hydride or a metal-ethyl species, respectively, and a dead polymer chain with a terminal unsaturation. ias.ac.in The type of unsaturation provides insight into the termination mechanism.

Vinyl groups (R-CH=CH₂) are typically formed via β-hydride transfer to the metal center or to an ethylene monomer. ias.ac.in

Vinylidene groups (RR'C=CH₂) can result from termination after a 2,1-insertion of an α-olefin followed by β-hydride elimination. nih.gov

Trans-vinylene groups (R-CH=CH-R') are generated through kinetically controlled chain isomerization followed by β-H transfer. ias.ac.in

Research using deuterium (B1214612) labeling has confirmed that for certain catalyst systems, chain transfer to the aluminum cocatalyst is the dominant termination mechanism. acs.org Furthermore, these studies have revealed that the rate of chain transfer can be influenced by the last inserted monomer unit, with transfer occurring much faster after an ethylene insertion compared to a hexene insertion, likely due to steric factors. acs.org

The Comonomer Effect: Mechanistic Explanations

The "comonomer effect" is a well-documented phenomenon in ethylene copolymerization where the introduction of a small amount of an α-olefin comonomer, such as hex-1-ene, leads to a significant increase in the polymerization activity compared to ethylene homopolymerization. researchgate.netnih.govacs.org While the mass of the incorporated comonomer is insufficient to account for this boost in productivity, several mechanistic explanations have been proposed and substantiated by research findings. acs.org

Changes in the Number and Nature of Active Centers: Another key explanation involves the effect of the comonomer on the catalyst's active centers. For Ziegler-Natta catalysts, it has been found that the addition of 1-hexene can markedly increase the number of active centers ([C*]). researchgate.netkoreascience.kr The extent of this increase can differ for various types of active sites on a multisite catalyst. For instance, the number of active centers that produce low molecular weight polymer often increases more significantly than those producing high molecular weight polymer. koreascience.kr

The Activation-Initiation Mechanism: A more recent mechanistic proposal focuses on the activation and initiation steps of the polymerization process. acs.orgosti.gov This model suggests that during ethylene homopolymerization, a small fraction of the catalyst is initially active, leading to the rapid growth of very high molecular weight polymer chains. osti.gov These long chains can form a physical gel that traps the unactivated catalyst, solvent, and monomer, effectively shutting down further initiation and polymerization. acs.orgosti.gov When 1-hexene is present, it acts to slow down the initial chain growth, resulting in lower molecular weight polymers. osti.gov This prevents the formation of the restrictive polymer gel, allowing for more of the precatalyst to be activated and initiated over time. The result is a much larger total mass of polymer, albeit with a lower average molecular weight. acs.orgosti.gov

Table 2: The Comonomer Effect on Catalytic Activity

| Catalyst System | 1-Hexene Concentration | Catalytic Activity (g polymer / (g cat·h)) | Proposed Mechanism | Source |

|---|---|---|---|---|

| Ziegler-Natta/MgCl₂ | 0 mmol | Base Activity | - | researchgate.net |

| Ziegler-Natta/MgCl₂ | 40 mmol | 1.6 x 10³ | Increased [C*] and monomer diffusion | researchgate.net |

| Hafnium-based | 0 mM | Low | - | acs.org |

The strength of the comonomer effect can vary depending on the catalyst type, with different mechanisms potentially dominating. For some systems, the enhancement is primarily attributed to an increase in the propagation rate constant due to reduced mass transfer limitations, while for others, an increase in the number of active centers is the main contributor. researchgate.net In certain cases, a synergistic effect is observed at specific temperatures, while at other temperatures, the comonomer can act as a deactivating agent. nih.gov

Microstructural Analysis of Ethylene Hexene Copolymers

Molecular Weight and Molecular Weight Distribution Analysis

The molecular weight (MW) and molecular weight distribution (MWD) are fundamental characteristics of ethylene-hexene copolymers that significantly impact their processability and mechanical properties. google.com Gel Permeation Chromatography (GPC) is a widely used technique to determine these parameters. scispace.comnih.gov

The weight average molecular weight (Mw) and number average molecular weight (Mn) are key metrics derived from GPC analysis. The ratio of these two values (Mw/Mn), known as the polydispersity index (PDI), provides a measure of the breadth of the molecular weight distribution. google.com

Different catalyst systems yield copolymers with varying MWDs. For instance, metallocene catalysts can produce copolymers with narrow MWDs, while Ziegler-Natta catalysts often result in broader distributions. researchgate.netuwaterloo.ca Some studies have shown that using a hybrid supported metallocene catalyst can achieve a broad MWD (Mw/Mn of 12 to 15) in a single reactor, which is advantageous for both physical properties and processability. google.com The molecular weight of the copolymer can also be influenced by polymerization temperature, with higher temperatures generally leading to lower molecular weights. nih.govscispace.com

Table 1: Effect of Catalyst and Polymerization Conditions on Molecular Weight and Distribution

| Catalyst System | Polymerization Temperature (°C) | 1-Hexene (B165129) Content (mol%) | Mw ( g/mol ) | Mw/Mn (PDI) | Source |

| (2-PhInd)2ZrCl2/MAO | 0 | - | - | Narrow, Unimodal | scispace.com |

| (2-PhInd)2ZrCl2/MAO | 50 | - | Lowered | Broad | nih.govscispace.com |

| Hybrid Metallocene | - | - | 100,000 - 400,000 | 12 - 15 | google.com |

| Quinoline-Amine Hafnium | - | Low | 25,000 | 1.7 | acs.org |

| Quinoline-Amine Hafnium | - | 0 (Homopolymer) | 170,000 | 3.2 | acs.org |

This table is interactive and allows for sorting and filtering of the data.

Short Chain Branching Distribution (SCBD) Characterization

The incorporation of hex-1-ene as a comonomer introduces butyl branches into the polyethylene (B3416737) backbone, creating short-chain branches (SCBs). The distribution of these branches along the polymer chains, known as the Short Chain Branching Distribution (SCBD), is a critical factor influencing the copolymer's crystallinity, density, and mechanical properties. researchgate.netsciengine.com

Several techniques are employed to characterize the SCBD, including:

Temperature Rising Elution Fractionation (TREF): This is a powerful method that separates polymer chains based on their crystallizability, which is directly related to their SCB content. researchgate.netsciengine.comkoreascience.kr Fractions collected from TREF can be further analyzed by other techniques like ¹³C-NMR and Differential Scanning Calorimetry (DSC). researchgate.net

Crystallization Analysis Fractionation (CRYSTAF): Similar to TREF, CRYSTAF also fractionates the polymer based on its crystallization behavior. researchgate.netpolymerchar.com

Differential Scanning Calorimetry (DSC): Techniques like stepwise cooling and successive self-nucleation/annealing (SSA) within a DSC instrument can provide an estimation of the SCBD. sciengine.comds.dk

The SCBD can be tailored by the choice of catalyst and polymerization conditions. For example, certain metallocene catalysts can produce copolymers with narrow MWDs but broad and sometimes bimodal SCBDs. researchgate.netuwaterloo.ca The BOCD (Broad Orthogonal Comonomer Distribution) index is a parameter used to describe a structure where the SCB content increases with higher molecular weight, which can enhance properties like stress crack resistance. google.com

Comonomer Sequence Distribution Studies

The arrangement of ethylene (B1197577) and hex-1-ene units along the copolymer chain, known as the comonomer sequence distribution, significantly affects the material's properties. acs.org This distribution can range from random to blocky.

The sequence distribution is often analyzed by examining the relative frequencies of different monomer sequences, such as dyads (two monomer units) and triads (three monomer units). vot.plgoogle.com For an ethylene (E) and hex-1-ene (H) copolymer, the possible triads are EEE, EEH, HEH, EHE, HHE, and HHH. The concentrations of these triads can be determined using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. koreascience.krvot.pl The absence of HHH and HHE triad (B1167595) sequences in some copolymers indicates that the 1-hexene units are well-isolated within the polyethylene backbone. koreascience.krjaist.ac.jp

The comonomer sequence distribution can be statistically described as random, alternating, or blocky. In a random copolymer, the probability of finding a specific monomer unit at any point in the chain is independent of the neighboring units. vot.pl A blocky copolymer, on the other hand, consists of long sequences of one monomer followed by long sequences of the other. scispace.comvot.pl

The reactivity ratios of the monomers, determined from copolymerization experiments, can provide insight into the sequence distribution. A product of reactivity ratios (rE * rH) close to 1 suggests a random copolymerization. vot.pl Some studies have reported ethylene/1-hexene copolymers with a random distribution, while others have found evidence of blockiness, particularly at higher polymerization temperatures. scispace.comvot.pl In some cases, a "super-random" distribution has been observed, where the comonomer units are even more isolated than in an ideally random copolymer. google.com

Table 2: Comonomer Sequence Distribution in Ethylene-Hexene Copolymers

| Catalyst System | Polymerization Temperature (°C) | Sequence Distribution | Reactivity Ratio Product (rE * rH) | Source |

| MgCl₂(THF)₂-supported V and Ti catalysts | - | Random | ≈ 1 | vot.pl |

| (2-PhInd)₂ZrCl₂/MAO | 0 | Random | - | scispace.com |

| (2-PhInd)₂ZrCl₂/MAO | 50 | Blocky | - | scispace.com |

| Half-metallocene titanium complex | - | Highly Alternating | - | expresspolymlett.com |

This table is interactive and allows for sorting and filtering of the data.

Dyad and Triad Analysis

Spectroscopic Techniques for Microstructure Elucidation

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed microstructural analysis of ethylene-hexene copolymers. nih.govvot.plresearchgate.net It provides quantitative information about:

Comonomer Content: The relative integrals of specific carbon peaks allow for the precise determination of the mole percent of 1-hexene incorporated into the copolymer. scispace.comresearchgate.net

Short Chain Branching: The butyl branches resulting from 1-hexene incorporation give rise to characteristic signals in the ¹³C NMR spectrum, allowing for their quantification. sciengine.commdpi.com

Sequence Distribution: As mentioned in section 5.3.1, the analysis of triad and even higher-order sequences (tetrads, pentads) from the ¹³C NMR spectrum reveals the arrangement of monomer units along the polymer chain. google.comvt.edu

The chemical shifts of the carbon atoms are sensitive to their local environment. Specific peaks in the spectrum can be assigned to carbon atoms in different positions relative to the branch point, providing a detailed picture of the copolymer's microstructure. google.comvt.edu For example, the presence of isolated butyl branches can be confirmed by the absence of signals corresponding to adjacent hexene units (HH sequences). jaist.ac.jp

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and widely used technique for the characterization of ethylene-hexene copolymers. It provides valuable information regarding the chemical composition, including the 1-hexene content and the types of unsaturation present in the polymer chains. mdpi.comresearchgate.net The analysis is based on the principle that different chemical bonds absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint for the material.

In the analysis of ethylene-hexene copolymers, specific absorption bands are of particular interest. The incorporation of 1-hexene as a comonomer introduces butyl branches into the polyethylene backbone. The presence and quantity of these branches can be determined by analyzing characteristic peaks in the FT-IR spectrum. researchgate.netindianchemicalsociety.com For instance, the methyl group deformation in the butyl branch gives rise to a specific absorption band.

Research has shown a correlation between the intensity of certain FT-IR peaks and the 1-hexene content, which can be quantified through calibration with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This allows for a relatively rapid determination of the comonomer content. researchgate.net In addition to branching, FT-IR can identify different types of double bonds (unsaturations) within the polymer structure, such as vinyl, vinylidene, and trans-vinylene groups, each with its distinct absorption frequency. mdpi.com

Table 1: Characteristic FT-IR Absorption Bands in Ethylene-Hexene Copolymers

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| ~1378 | Methyl (CH₃) deformation | Indicates the presence of butyl branches from 1-hexene incorporation. researchgate.net |

| ~965 | Trans-vinylene C-H out-of-plane deformation | Quantifies internal unsaturation. |

| ~909 | Vinyl C-H out-of-plane deformation | Quantifies terminal unsaturation. |

| ~888 | Vinylidene C-H out-of-plane deformation | Quantifies side-chain unsaturation. |

This table is a representation of typical values; actual peak positions may vary slightly depending on the specific sample and instrument.

Raman Spectroscopy for In-Line Monitoring

Raman spectroscopy has emerged as a valuable tool for the real-time, in-line monitoring of ethylene-hexene copolymerization reactions. rsc.orggoogle.comendress.com This non-invasive technique provides immediate feedback on the polymer's properties as it is being produced, allowing for greater control over the final product characteristics. google.comendress.com By using fiber optic probes, the Raman analyzer can be located remotely from the high-temperature and high-pressure environment of the polymerization reactor. endress.com

The technique works by measuring the inelastic scattering of monochromatic light from a laser source. The scattered light provides information about the vibrational modes of the molecules, which are sensitive to the polymer's chemical composition and physical state. google.com In the context of ethylene-hexene copolymers, Raman spectroscopy can monitor the incorporation of the 1-hexene comonomer and the formation of amorphous phases in real-time. rsc.orgrsc.org

Studies have demonstrated that Raman spectroscopy can distinguish between different phases (crystalline and amorphous) and conformations (trans and gauche) within the polymer. researchgate.net An increase in 1-hexene content leads to a decrease in the orthorhombic crystalline phase, which can be tracked by changes in the Raman spectrum. researchgate.net The intensity ratios of specific Raman bands, such as those at approximately 2876 cm⁻¹ and 2850 cm⁻¹, can be correlated with the comonomer content and the homogeneity of its distribution along the polymer chains. rsc.org This real-time analysis allows for adjustments to be made during the polymerization process to ensure consistent product quality. endress.com

Table 2: Raman Bands for In-Line Monitoring of Ethylene-Hexene Copolymers

| Wavenumber (cm⁻¹) | Assignment | Information Provided |

|---|---|---|

| 1060, 1130, 1416 | C-C stretching, CH₂ twisting | Crystalline phase (orthorhombic) content. tripod.com |

| 1080, 1303 | C-C stretching, CH₂ twisting | Amorphous phase content. |

| 1440, 1460 | CH₂ bending | Conformational order and phase state. researchgate.net |

This table provides a summary of key Raman bands; specific assignments can be complex and may overlap.

Chromatographic and Fractionation Methods for Polymer Architecture

The performance of ethylene-hexene copolymers is not only dependent on the average molecular weight and comonomer content but also on the distribution of these properties. Chromatographic and fractionation techniques are essential for elucidating the complex architecture of these polymers.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique used to determine the molecular weight distribution (MWD) of ethylene-hexene copolymers. mdpi.comgoogle.com This method separates polymer molecules based on their hydrodynamic volume in solution. The sample is dissolved in a suitable solvent, such as 1,2,4-trichlorobenzene (B33124) at high temperatures, and passed through a column packed with porous gel. nih.gov Larger molecules cannot enter the pores as easily and thus elute faster, while smaller molecules have a longer path through the pores and elute later.

The output from the GPC/SEC is a chromatogram showing the distribution of molecular weights. From this data, important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. google.comresearchgate.net The PDI provides a measure of the breadth of the molecular weight distribution. Metallocene-catalyzed ethylene-hexene copolymers typically exhibit a narrower MWD (lower PDI) compared to those produced with traditional Ziegler-Natta catalysts. researchgate.net The MWD is a critical factor influencing the processability and mechanical properties of the copolymer. mdpi.com For instance, broader distributions can improve processability, while narrower distributions can enhance certain mechanical properties. mdpi.com

Table 3: GPC/SEC Data for Ethylene-Hexene Copolymers from Different Catalysts

| Catalyst System | Weight-Average Molecular Weight (Mw) ( g/mol ) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|

| Metallocene-based | 110,000 - 200,000 mdpi.com | Varies | 2.2 - 2.6 researchgate.net |

Data is representative and can vary significantly based on specific catalyst and polymerization conditions.

Crystallization Analysis Fractionation (CRYSTAF)

Crystallization Analysis Fractionation (CRYSTAF) is a technique specifically designed to determine the chemical composition distribution (CCD) in semi-crystalline polymers like ethylene-hexene copolymers. mdpi.comfraunhofer.de The method is based on the principle that the crystallization temperature of a polymer chain from a dilute solution is dependent on its comonomer content; chains with higher comonomer content (more branching) crystallize at lower temperatures. fraunhofer.depolymerchar.com

In a CRYSTAF analysis, the polymer is first dissolved in a solvent at a high temperature. fraunhofer.de The solution is then slowly cooled, and the concentration of the polymer remaining in solution is monitored as a function of temperature using an infrared (IR) detector. fraunhofer.de The resulting profile shows the distribution of crystallization temperatures, which directly correlates with the distribution of short-chain branching (i.e., hexene content) among the polymer chains. mdpi.com

CRYSTAF provides a faster alternative to other fractionation techniques like TREF. fraunhofer.de It is particularly useful for comparing the homogeneity of comonomer incorporation for different catalyst systems. capes.gov.brresearchgate.net For example, single-site metallocene catalysts typically produce copolymers with a narrow and unimodal CCD, as shown by a sharp CRYSTAF peak. capes.gov.br In contrast, Ziegler-Natta catalysts, which have multiple types of active sites, often yield copolymers with a broader or multimodal CCD. researchgate.net

Table 4: Relationship between Hexene Content and CRYSTAF Peak Temperature

| Average Hexene Content (mol%) | CRYSTAF Peak Crystallization Temperature (°C) | Distribution Profile |

|---|---|---|

| 0 (HDPE) | ~90-95 | Narrow |

| Low (~1-2 mol%) | ~80-85 | Narrow, unimodal |

| Medium (~3-5 mol%) | ~65-75 | Broadening profile mdpi.com |

Temperatures are illustrative and depend on the specific molecular weight and analysis conditions. A linear correlation between hexene content and peak temperature is often observed. fraunhofer.de

Temperature Rising Elution Fractionation (TREF)

Temperature Rising Elution Fractionation (TREF) is another powerful technique for analyzing the short-chain branching distribution (SCBD) in ethylene-hexene copolymers. mdpi.comkaist.ac.kr Like CRYSTAF, TREF separates polymer chains based on their crystallizability, which is a function of their comonomer content. sciengine.com

The TREF process involves several steps. First, the polymer is dissolved in a suitable solvent at a high temperature and loaded onto an inert support within a column. The column is then slowly cooled, causing the polymer to crystallize and deposit onto the support in layers according to branching content—the most linear chains crystallize first at higher temperatures, followed by more branched chains at progressively lower temperatures. After crystallization, the column is slowly heated, and a continuous flow of solvent elutes the fractions. The most branched chains, having crystallized last and with the most imperfect crystals, melt and elute first at lower temperatures, followed by the more linear chains at higher temperatures. The concentration of the eluted polymer is monitored, typically with an IR detector, as a function of the elution temperature. indianchemicalsociety.com

The resulting TREF profile provides a detailed picture of the SCBD. ipfdd.deresearchgate.net Copolymers made with multi-site Ziegler-Natta catalysts often show broad or multimodal TREF profiles, indicating a heterogeneous distribution of hexene among the polymer chains. kaist.ac.kr Conversely, single-site metallocene catalysts typically yield narrow, unimodal TREF profiles, reflecting a more uniform comonomer incorporation. google.com

Successive Self-Nucleation and Annealing (SSA)

Successive Self-Nucleation and Annealing (SSA) is a thermal fractionation technique performed using a Differential Scanning Calorimeter (DSC). conicet.gov.arehu.es It is used to analyze the distribution of lamellar thicknesses in semi-crystalline polymers, which in turn reflects the distribution of crystallizable ethylene sequence lengths. sciengine.comakjournals.com This provides an indirect but detailed view of the short-chain branch distribution within the polymer's crystalline structure. koreascience.kr

The SSA procedure involves a series of controlled heating and cooling cycles. conicet.gov.ar The sample is first melted to erase its thermal history, then cooled to allow crystallization. Subsequently, it undergoes a series of heating steps to specific annealing temperatures (Ts), followed by cooling. conicet.gov.arkoreascience.kr Each annealing step melts crystals up to a certain stability (thickness), and the subsequent cooling allows for the self-nucleation and perfection of the remaining crystals. This process effectively segregates the polymer chains into fractions with different lamellar thicknesses. akjournals.com

A final heating scan reveals a series of melting peaks, where each peak corresponds to a population of lamellae with a distinct average thickness. sciengine.comresearchgate.net For ethylene-hexene copolymers, the presence of butyl branches disrupts the ethylene sequences, leading to the formation of thinner lamellae compared to linear polyethylene. akjournals.com The distribution and temperature of the SSA melting peaks can be used to compare the homogeneity of comonomer incorporation. akjournals.commdpi.com Copolymers with a more homogeneous branch distribution tend to show a narrower range of lamellar thicknesses and correspondingly sharper SSA peaks. akjournals.com The technique is sensitive enough to detect subtle changes in the polymer's microstructure resulting from different catalyst systems or polymerization conditions. conicet.gov.armdpi.com

Table 5: Lamellar Thickness Distribution by SSA for Ethylene-Hexene Copolymers

| Copolymer Type (Catalyst) | Number of Melting Peaks after SSA | Range of Peak Melting Temperatures (°C) | Inferred Lamellar Structure |

|---|---|---|---|

| Ziegler-Natta | Multiple, broad peaks akjournals.com | Wide range | Heterogeneous distribution of lamellar thicknesses. koreascience.kr |

The number and position of peaks are dependent on the specific SSA thermal protocol and the copolymer's microstructure.

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,2,4-trichlorobenzene |

| 1-hexene |

| Ethene |

| Ethylene |

| Hexene |

| Methanol |

Advanced Polymerization Methodologies and Reactor Engineering

Solution Polymerization Processes

Solution polymerization offers a homogeneous reaction environment, enabling excellent control over polymer microstructure and heat transfer. In this process, ethene, hex-1-ene, and the catalyst system are all dissolved in a hydrocarbon solvent at temperatures typically above the melting point of the resulting polymer.

Research has extensively investigated the solution polymerization kinetics of ethene and hex-1-ene using various metallocene catalysts, such as constrained geometry catalysts (CGC-Ti) and bis(cyclopentadienyl)zirconium(IV) dichloride (Cp2ZrCl2), with methylaluminoxane (B55162) (MAO) as a cocatalyst. scispace.com Kinetic studies in semi-batch reactors have explored the influence of key parameters, including the ethene/1-hexene (B165129) ratio, hydrogen concentration, and catalyst/cocatalyst concentrations. scispace.com For instance, high-temperature solution polymerizations (e.g., at 180°C and 30 bar) have been studied to measure reproducible polymerization rate profiles, even with highly active catalysts that exhibit rapid deactivation. utwente.nl

The choice of catalyst significantly impacts the polymerization outcome. For example, dual-site catalyst systems, such as a mixture of (1,2,4-Me3Cp)2ZrCl2 and (Me5Cp)2ZrCl2 activated by MAO in toluene, have been used to produce copolymers with specific properties. acs.org The activity of these catalysts and the incorporation of 1-hexene can be influenced by the comonomer concentration. acs.org

| Parameter | Value/Condition | Catalyst System | Reference |

| Process Type | Solution Polymerization | (1,2,4-Me3Cp)2ZrCl2 and (Me5Cp)2ZrCl2 / MAO | acs.org |

| Solvent | Toluene | - | acs.org |

| Ethene Pressure | Constant | - | acs.org |

| Al/Zr Ratio | 3000 - 3600 | - | acs.org |

| Observation | Increased activity with addition of 1-hexene for some catalysts. | - | acs.org |

Slurry Polymerization Processes

In slurry polymerization, the monomer and catalyst are suspended in a liquid diluent in which the resulting polymer is insoluble. This method is widely used for producing high-density polyethylene (B3416737) (HDPE) and LLDPE. The process can be carried out in reactors such as a continuous stirred-tank reactor (CSTR) or a loop reactor. essentialchemicalindustry.org

A common diluent for this process is a liquid hydrocarbon like n-hexane or isobutane. essentialchemicalindustry.orgrsc.org Ziegler-Natta or supported metallocene catalysts are typically employed. essentialchemicalindustry.orgrsc.org For example, a family of permethylindenyl titanium constrained geometry complexes supported on solid polymethylaluminoxane (sMAO) has been investigated for slurry-phase ethene/1-hexene copolymerization. rsc.org These studies often find that compared to ethene homopolymerization, copolymerization with 1-hexene can lead to a decrease in polymerization activity and polymer molecular weights. rsc.org However, these supported systems can achieve high levels of 1-hexene incorporation, up to 14.2 mol%. rsc.org

The choice of activator, such as different alkyl aluminums (e.g., TEA, DEAC, TnHA), can also modify the catalytic activity and the properties of the resulting ethene/1-hexene copolymer in slurry systems using Ziegler-Natta catalysts. mdpi.com

| Parameter | Value/Condition | Catalyst System | Reference |

| Process Type | Slurry Polymerization | sMAO-supported Me2SB(RN,I*)TiCl2 | rsc.orgresearchgate.net |

| Diluent | Heptane | - | rsc.orgresearchgate.net |

| Temperature | 80 °C | - | researchgate.net |

| Ethene Pressure | 8.3 bar | - | researchgate.net |

| Observation | Decrease in activity and molecular weight compared to homopolymerization. | - | rsc.org |

| 1-Hexene Incorporation | Up to 14.2 mol% | - | rsc.org |

Gas-Phase Polymerization Reactor Studies

Gas-phase polymerization is an economically advantageous and solvent-free process for producing LLDPE. researchgate.net The reaction occurs in a fluidized-bed or stirred-gas reactor where solid polymer particles are suspended in a gaseous stream of ethene, 1-hexene, and often hydrogen. essentialchemicalindustry.orggoogle.com

Supported catalysts, such as silica-supported metallocenes or chromium catalysts (Phillips catalyst), are essential for this process. utwente.nlessentialchemicalindustry.org A key phenomenon observed in gas-phase copolymerization is the "comonomer effect," where the presence of a small amount of 1-hexene can significantly increase the polymerization rate of ethene. utwente.nlresearchgate.net For instance, with a silica-supported Ind2ZrCl2/MAO catalyst, the activity for ethene was found to be 50% higher in the presence of 1 mol% 1-hexene compared to a homopolymerization. utwente.nl

Reactor studies often focus on kinetics and modeling. A complexation model has been proposed to describe the non-first-order behavior on the monomer bulk concentration and the rate increase due to the comonomer. utwente.nlresearchgate.net These studies are often conducted under industrially relevant conditions, with online monitoring of monomer concentrations to maintain isothermal and isobaric conditions. utwente.nl

| Parameter | Value/Condition | Catalyst System | Reference |

| Process Type | Gas-Phase Polymerization | Silica-supported Ind2ZrCl2/MAO | utwente.nl |

| Reactor Type | Fluidized Bed / Stirred Gas | - | essentialchemicalindustry.orggoogle.com |

| Temperature | 30 - 125 °C | Supported Chromium or Metallocene | google.com |

| Pressure | 1 - 100 bar | Supported Chromium or Metallocene | google.com |

| Key Finding | Comonomer effect: 1-hexene presence increases ethene polymerization rate. | - | utwente.nlresearchgate.net |

Continuous Polymerization Techniques and Reactor Design

The industrial production of ethene;hex-1-ene copolymers predominantly relies on continuous polymerization processes to ensure consistent product quality and high throughput. Common reactor designs include the continuous stirred-tank reactor (CSTR), loop slurry reactors, and gas-phase fluidized-bed reactors. essentialchemicalindustry.orggoogle.com

In a continuous slurry process using a loop reactor, the catalyst, diluent, and monomers are continuously fed into the reactor loop where the mixture is constantly circulated. essentialchemicalindustry.org The polymer slurry is then periodically removed through a valve, and the diluent is flashed off to recover the solid polymer. essentialchemicalindustry.org

Continuous gas-phase processes involve circulating the reactor gas (ethene, 1-hexene, hydrogen, and an inert gas like propane) through the polymer bed to facilitate fluidization and remove the heat of polymerization. researchgate.netgoogle.com The polymer product is discharged intermittently or continuously from the reactor. Patents describe processes for preparing ethene copolymers in gas-phase reactors at temperatures of 30 to 125°C and pressures of 1 to 100 bar. google.com The design of these continuous reactors is critical for managing heat removal, preventing polymer agglomeration (fouling), and controlling the polymer's residence time distribution. google.com

In-Situ Polymerization and Monitoring Techniques

To better understand and control the polymerization process in real-time, in-situ monitoring techniques are increasingly employed. These methods provide valuable data on reaction kinetics, catalyst behavior, and polymer composition as the reaction proceeds.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for the real-time monitoring of solution and slurry copolymerizations of ethene and 1-hexene. uni-freiburg.de By inserting a probe directly into the reactor, it is possible to monitor the consumption of 1-hexene and the formation of the polymer. uni-freiburg.de This data allows for the determination of catalyst activity, activation and deactivation profiles, polymerization kinetics, and copolymer composition on-line. uni-freiburg.de

Similarly, in-line Raman spectroscopy has been used to monitor the copolymerization of ethene with alpha-olefins, providing insights into the homogeneity of comonomer incorporation. rsc.org Other advanced techniques like electrospray ionization mass spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been used for in-situ studies to investigate catalyst activation and deactivation pathways during 1-hexene polymerization. uvic.cachemrxiv.org

| Technique | Monitored Parameters | Polymerization Type | Reference |

| ATR-FTIR | 1-hexene conversion, polymer formation, catalyst activity, copolymer composition | Solution, Slurry | uni-freiburg.de |

| In-line Raman | Global comonomer composition, homogeneity of incorporation | Slurry | rsc.org |

| ESI-MS / NMR | Catalyst activation/deactivation, reactive intermediates | Solution | uvic.cachemrxiv.org |

Multimodal Polymerization Strategies for Tailored Architectures

Multimodal polymers, typically characterized by a bimodal or broad molecular weight distribution (MWD), offer a superior balance of processability and mechanical properties. These tailored architectures are often achieved in ethene;hex-1-ene copolymers through several advanced strategies.

One approach involves the use of dual-site or hybrid catalysts in a single reactor. google.comualberta.ca These catalyst systems contain two or more distinct active sites on a single support, each producing a polymer with a different molecular weight and/or comonomer content. For example, a hybrid supported metallocene catalyst with two components—one showing low comonomer incorporation in the low molecular weight region and the other high comonomer incorporation in the high molecular weight region—can produce a polymer with a broad MWD (Mw/Mn of 12-15) in a single reactor. google.com

Another strategy is the use of cascaded reactors, where polymerization is carried out in two or more reactors connected in series, each operating under different conditions (e.g., different hydrogen or comonomer concentrations) to produce different polymer fractions. ualberta.ca The development of binuclear Pd–diimine catalysts has also shown the potential for bifunctional "living" polymerization of ethene, leading to polyethylenes with bimodal molecular weight distributions from a single catalyst. mdpi.com These strategies allow for the precise engineering of the polymer's molecular architecture to meet the demands of advanced applications. ualberta.ca

Theoretical and Computational Investigations in Ethylene Hexene Copolymer Systems

Density Functional Theory (DFT) Studies of Catalyst Active Sites and Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it ideal for studying the intricate details of catalytic polymerization. In the context of ethene;hex-1-ene copolymerization, DFT studies provide fundamental insights into the nature of catalyst active sites and the mechanisms of monomer insertion.

Researchers have employed DFT to model the active sites of various catalysts, including those based on titanium, vanadium, and palladium. mdpi.comnih.govmdpi.com For Ziegler-Natta catalysts, such as TiCl₄/MgCl₂, DFT helps to elucidate the structure of the active titanium sites on the magnesium chloride support. acs.org Studies have shown that the reduced states of titanium, like TiCl₃ and TiCl₂, bind more strongly to the support compared to unreduced TiCl₄, forming stable catalytic centers. acs.org

DFT calculations are crucial for mapping the reaction pathways of both ethylene (B1197577) and 1-hexene (B165129) insertion into the growing polymer chain. These calculations can determine the energy barriers for different steps, such as monomer coordination, insertion, and chain termination. For instance, in studies involving titanium and vanadium catalysts, DFT has been used to compare different insertion modes for 1-hexene, namely 1,2-insertion versus 2,1-insertion. mdpi.com For certain titanium-based catalysts, the 2,1-insertion pathway for 1-hexene was found to be both thermodynamically and kinetically preferred over the 1,2-insertion pathway. mdpi.comnih.gov

Furthermore, DFT is used to understand the role of cocatalysts and ligands. A computational study on titanium and vanadium catalysts explored the effect of using B(C₆F₅)₃ as a ligand. mdpi.comnih.gov The results revealed that ethylene insertion into the catalyst with the B(C₆F₅)₃ ligand was thermodynamically and kinetically favored. mdpi.comnih.gov Such studies demonstrate that vanadium-based catalysts with this ligand can exhibit higher reactivity than their titanium counterparts, which aligns with experimental observations. mdpi.comnih.gov

The data below, derived from DFT calculations, illustrates the comparative energetics for different insertion pathways.

| Catalyst System | Monomer | Insertion Pathway | Free Energy Barrier (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| TiH Catalyst | 1-Hexene | 1,2 Insertion (TiH12) | 30.0 | -7.5 | mdpi.com |

| TiH Catalyst | 1-Hexene | 2,1 Insertion (TiH21) | 26.3 | -11.7 | mdpi.com |

| Pd Catalyst | Ethylene | Cis-insertion | 12.6 | -4.1 | mdpi.com |

| Pd Catalyst | Cyclopropenone | Path A1a | 24.0 | -20.7 | mdpi.comsemanticscholar.org |

These theoretical findings are instrumental in designing novel catalysts with enhanced activity and selectivity for producing ethene;hex-1-ene copolymers with desired microstructures. mdpi.comnih.gov

Molecular Dynamics Simulations of Polymer Chain Conformations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the study of ethene;hex-1-ene copolymers, MD simulations provide a window into the dynamic behavior of polymer chains, including their conformation, entanglement, and response to external forces. These simulations are key to understanding the structure-property relationships that govern the material's macroscopic behavior.